

# An In-depth Technical Guide to Sudan I: Nomenclature, Properties, and Metabolism

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## Compound of Interest

Compound Name: Sudan I

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic azo dye **Sudan I**, covering its chemical identity, physicochemical properties, and metabolic pathways. The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound in various analytical and toxicological contexts.

## Chemical Identity: IUPAC Name and Synonyms

**Sudan I** is a synthetic monoazo dye characterized by a phenyl group linked to a naphthol moiety through an azo bridge.<sup>[1][2]</sup> Its systematic and common names are crucial for unambiguous identification in research and regulatory documentation. The internationally recognized IUPAC name for **Sudan I** is 1-(phenylazo)-2-naphthol.<sup>[3][4][5]</sup>

Due to its widespread historical use in various industrial applications, **Sudan I** is known by a multitude of synonyms. A comprehensive, though not exhaustive, list of these is provided in Table 1 for cross-referencing purposes.

Table 1: Synonyms for **Sudan I**

Synonym Category	Synonym
Colour Index Name	C.I. Solvent Yellow 14[1][2][6]
Colour Index Number	C.I. 12055[4][7]
Common Names	Oil orange[7]
Scarlet B[7]	
Solvent Orange R[2][4]	
Carminaph[8]	
Chemical Names	1-Phenylazo-2-naphthol[7]
2-Hydroxy-1-phenylazonaphthalene[6]	
(1Z)-1-(phenylhydrazinylidene)naphthalen-2-one[6]	
CAS Registry Number	842-07-9[7][8]

## Physicochemical Properties

The physicochemical properties of **Sudan I** are fundamental to understanding its behavior in biological and environmental systems, as well as for developing analytical methods. Key quantitative data are summarized in Table 2.

Table 2: Physicochemical Properties of **Sudan I**

Property	Value	Reference(s)
Molecular Formula	C <sub>16</sub> H <sub>12</sub> N <sub>2</sub> O	[1][7][8]
Molecular Weight	248.28 g/mol	[2][8]
Appearance	Orange to red or brown powder/crystal	[7][8]
Melting Point	129-133 °C	[2][7][8]
Boiling Point	391.35 - 443.7 °C (estimate)	[2][8]
Density	1.1077 - 1.2 g/cm <sup>3</sup>	[2][9]
Water Solubility	0.5 g/L (at 30 °C)	[8]
LogP	5.51	[8]
pKa	13.50 ± 0.40 (Predicted)	[8]

## Experimental Protocols

### Synthesis of Sudan I

The synthesis of **Sudan I** is a classic example of an azo coupling reaction.[3][5] The general procedure involves two main steps: the diazotization of an aromatic amine (aniline) and the subsequent coupling of the resulting diazonium salt with an activated aromatic compound (2-naphthol).[3]

#### Step 1: Diazotization of Aniline

- Aniline is dissolved in an acidic solution, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath.[3]
- A pre-cooled aqueous solution of sodium nitrite (NaNO<sub>2</sub>) is added dropwise to the aniline solution while maintaining the low temperature.[3]
- The reaction mixture is stirred for a short period to ensure the complete formation of the benzenediazonium chloride salt. It is crucial to keep the temperature below 5 °C to prevent the decomposition of the diazonium salt.[3]

## Step 2: Azo Coupling with 2-Naphthol

- A solution of 2-naphthol is prepared in an alkaline medium, such as aqueous sodium hydroxide, to form the more reactive 2-naphtholate salt. This solution is also cooled in an ice bath.[\[3\]](#)
- The cold benzenediazonium chloride solution from Step 1 is slowly added to the cold 2-naphtholate solution.[\[3\]](#)
- A bright red or orange precipitate of **Sudan I** forms immediately. The mixture is stirred for a period to ensure the completion of the reaction.[\[3\]](#)
- The crude **Sudan I** product is then isolated by filtration, washed with cold water, and can be further purified by recrystallization, for example, from ethanol.[\[3\]](#)[\[10\]](#)

## Analytical Detection by HPLC-PDA

High-Performance Liquid Chromatography with a Photodiode Array (HPLC-PDA) detector is a common method for the detection and quantification of Sudan dyes in various matrices, particularly foodstuffs.[\[11\]](#)[\[12\]](#)

### Sample Preparation (General)

- The sample (e.g., chili powder, sauce) is extracted with a suitable organic solvent, such as acetonitrile.[\[12\]](#) Ultrasonic-assisted extraction or pressurized liquid extraction can be employed to improve efficiency.[\[11\]](#)
- The extract may require a cleanup step, such as solid-phase extraction (SPE) using a C18 cartridge, to remove interfering matrix components.[\[11\]](#)

### Chromatographic Conditions

- Column: A reverse-phase C18 column is typically used.[\[11\]](#)[\[12\]](#)
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly employed. A typical isocratic mobile phase is 80:20 (v/v) acetonitrile:water.[\[12\]](#)
- Flow Rate: A flow rate of 1 mL/min is often used.[\[12\]](#)

- Detection: The PDA detector is set to monitor the absorbance at the maximum wavelength ( $\lambda_{\text{max}}$ ) of **Sudan I**, which is around 478 nm.[12] However, depending on the matrix, other wavelengths may be chosen to avoid interferences.[12]
- Quantification: Quantification is achieved by comparing the peak area of **Sudan I** in the sample to that of a calibration curve prepared with known concentrations of a **Sudan I** standard.[13]

## Metabolic Pathways of Sudan I

The metabolism of **Sudan I** is a critical area of study due to its carcinogenic properties.[1][2][14] Metabolism can lead to both detoxification and metabolic activation to reactive species that can damage cellular macromolecules like DNA.[14][15] The primary metabolic pathways involve oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes, primarily in the liver, and reductive reactions, which can be carried out by various enzymes and also by the intestinal microflora.[2][14][16]

### Oxidative Metabolism (Detoxification and Activation)

The oxidative metabolism of **Sudan I** is primarily mediated by CYP1A1 and to a lesser extent, CYP3A4.[17][18] This pathway leads to the formation of hydroxylated metabolites, which are generally more water-soluble and can be more readily excreted.[14]

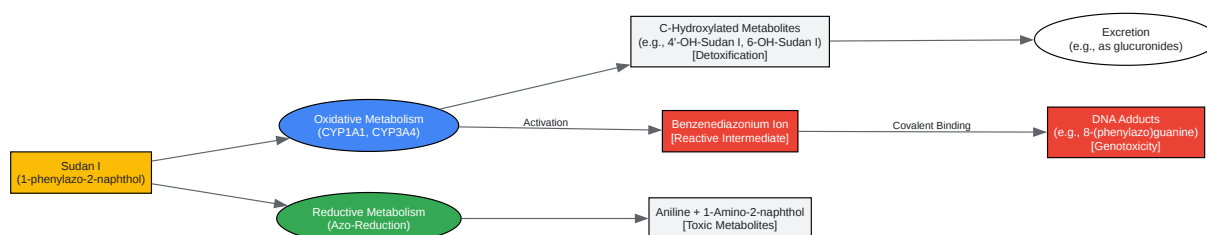
- C-Hydroxylation: The main oxidative products are C-hydroxylated metabolites, including 1-(4-hydroxyphenylazo)-2-naphthol (4'-OH-**Sudan I**) and 1-(phenylazo)-naphthalene-2,6-diol (6-OH-**Sudan I**).[14][17] These are considered detoxification products.
- Metabolic Activation: The oxidative metabolism can also lead to the formation of a reactive benzenediazonium ion, which is capable of forming covalent adducts with DNA, such as the 8-(phenylazo)guanine adduct.[14][15] This represents a genotoxic activation pathway.

### Reductive Metabolism (Azo-Reduction)

The azo bond of **Sudan I** can be cleaved through a reductive process known as azo-reduction. This reaction can be catalyzed by liver enzymes and also significantly by anaerobic bacteria in the human intestine.[2][16]

- Products of Azo-Reduction: The reduction of the azo bond in **Sudan I** yields two aromatic amines: aniline and 1-amino-2-naphthol.[2][14] These metabolites, particularly aniline, are of toxicological concern.

The following diagram illustrates the major metabolic pathways of **Sudan I**.



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Caption: Metabolic pathways of **Sudan I**.

This guide provides foundational technical information on **Sudan I**. Given its classification as a carcinogen, appropriate safety precautions should always be taken when handling this compound in a laboratory setting.[1][6][8]

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